4-Amino-3,2'-dimethylbiphenyl

Vue d'ensemble

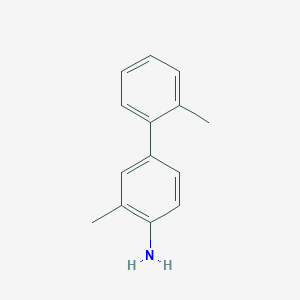

Description

2’,3-Dimethyl-4-aminobiphenyl is an organic compound with the molecular formula C14H15N. It is a derivative of biphenyl, where two methyl groups are attached to the biphenyl structure at the 2’ and 3 positions, and an amino group is attached at the 4 position. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Dimethyl-4-aminobiphenyl typically involves the following steps:

Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The biphenyl structure is methylated at the 2’ and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for 2’,3-Dimethyl-4-aminobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2’,3-Dimethyl-4-aminobiphenyl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated biphenyl derivatives.

Applications De Recherche Scientifique

Chemistry

4-Amino-3,2'-dimethylbiphenyl serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : This compound is employed in the preparation of more complex organic molecules, facilitating advancements in synthetic organic chemistry.

- Development of New Materials : Its unique properties allow it to be incorporated into new materials with enhanced functionalities.

Biology

In biological research, this compound has garnered attention due to its potential effects on living organisms:

- Carcinogenic Studies : this compound is studied for its role as a carcinogen. It is known to form DNA adducts, which can lead to mutations and cancer development. Research indicates that its interaction with DNA and various metabolic enzymes can activate pathways leading to cellular damage.

- Toxicological Assessments : Its toxicological profile is assessed to understand the risks associated with exposure, particularly in occupational settings where it may be encountered.

Medicine

The medicinal applications of this compound include:

- Potential Therapeutic Uses : Investigations are ongoing regarding its effects on cellular processes that could lead to therapeutic applications.

- Drug Development : The compound's structural characteristics make it a candidate for developing new pharmaceuticals that target specific biological pathways.

Industrial Applications

In industry, this compound is utilized for:

- Dyes and Pigments Production : It plays a role in the manufacture of various dyes and pigments due to its stable chemical properties.

- Chemical Manufacturing : Its reactivity makes it useful in synthesizing other industrial chemicals.

Uniqueness

The specific positioning of the methyl and amino groups in this compound influences its chemical reactivity and biological activity. This distinct arrangement affects both steric and electronic properties compared to other biphenyl derivatives.

Case Study 1: Carcinogenicity Assessment

A study investigated the carcinogenic potential of this compound using animal models. Results indicated a significant increase in tumor formation upon exposure, correlating with DNA adduct formation. The study highlighted the importance of structural features in determining carcinogenic potency.

Case Study 2: Synthesis of Peptidomimetics

Research involving the synthesis of peptide-biphenyl hybrids demonstrated that incorporating this compound into peptide structures enhances their stability and bioactivity. These hybrids showed promise as potential therapeutic agents due to improved interactions with biological targets .

Mécanisme D'action

The mechanism of action of 2’,3-Dimethyl-4-aminobiphenyl involves its interaction with cellular components. It is known to form DNA adducts, which can lead to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA and various enzymes involved in metabolic processes. The pathways involved in its action include the activation of cytochrome P450 enzymes, which facilitate its conversion to reactive intermediates that can bind to DNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobiphenyl: A related compound with an amino group at the 4 position but without methyl groups.

2-Aminobiphenyl: Another related compound with an amino group at the 2 position.

3,2’-Dimethyl-4-aminobiphenyl: A compound with similar structure but different methyl group positions.

Uniqueness

2’,3-Dimethyl-4-aminobiphenyl is unique due to the specific positioning of its methyl and amino groups, which influence its chemical reactivity and biological activity. The presence of methyl groups at the 2’ and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other biphenyl derivatives.

Activité Biologique

4-Amino-3,2'-dimethylbiphenyl (CAS No. 13394-86-0), also known as 2',3-Dimethyl-4-aminobiphenyl, is a compound of significant interest due to its biological activity, particularly its carcinogenic properties. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with two methyl groups and an amino group attached. The structural formula can be represented as follows:

The compound's molecular weight is approximately 197.25 g/mol. Its chemical properties allow it to undergo various reactions, including oxidation and electrophilic substitution, which are relevant in its biological interactions.

The primary mechanism of action for this compound involves the formation of DNA adducts , which can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to DNA, resulting in structural alterations that may trigger cancerous transformations.

Key Pathways Involved

- Metabolic Activation : The compound is bioactivated through enzymatic processes that convert it into reactive species capable of forming covalent bonds with DNA.

- DNA Damage : The formation of DNA adducts disrupts normal cellular processes and can lead to errors during DNA replication.

- Cell Signaling Alterations : It may interfere with cellular signaling pathways, contributing to uncontrolled cell proliferation.

Biological Effects

Research indicates that this compound exhibits significant carcinogenic activity , particularly in animal models. Studies have shown that exposure to this compound can induce tumors in various organs, including the bladder and liver .

Case Studies

- Carcinogenicity in Animal Models : In a study involving rats, administration of this compound resulted in a high incidence of bladder tumors after prolonged exposure .

- Mutagenicity Testing : The compound has been tested using the Ames test, which demonstrated its mutagenic potential by causing mutations in bacterial strains exposed to it .

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

2-methyl-4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQVHYANHDSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58109-32-3 (hydrochloride) | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158429 | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13394-86-0 | |

| Record name | 3,2′-Dimethyl-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13394-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the specific labeling of 2',3-Dimethyl-4-aminobiphenyl with Carbon-14 significant for understanding its carcinogenic and mutagenic properties?

A1: The synthesis of 2',3-Dimethyl-4-aminobiphenyl (also referred to as 4-amino-3,2′-dimethyl-biphenyl) specifically labeled with Carbon-14 at the 3-methyl group, as described in the research [], is crucial for studying its metabolic fate within organisms. This radiolabeling allows researchers to track the compound's journey through metabolic pathways, identifying potential reactive metabolites and the sites where they interact with DNA or other biomolecules. This information is vital for understanding the mechanisms underlying its carcinogenic and mutagenic effects.

Q2: How does the comparison between 2',3-Dimethyl-4-aminobiphenyl and 4-amino-2′-methylbiphenyl contribute to our understanding of structure-activity relationships in chemical carcinogenesis?

A2: The research highlights the synthesis of two compounds: the potent carcinogen and mutagen 2',3-Dimethyl-4-aminobiphenyl and its less potent analog, 4-amino-2′-methylbiphenyl []. By comparing the activities of these two closely related structures, researchers can glean insights into the structural features essential for the carcinogenic potency of these compounds. Identifying the specific molecular moieties responsible for DNA damage or other carcinogenic mechanisms helps establish structure-activity relationships, crucial for developing safer chemicals and understanding the risks associated with similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.